7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the use of transition metal-catalyzed cross-coupling reactions. One efficient method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various aryl and heteroaryl boronic acids . The reaction is catalyzed by a tandem catalyst system, such as XPhosPdG2/XPhos, to avoid debromination .
Industrial Production Methods: Industrial production of this compound can be scaled up using microwave-assisted synthesis, which significantly reduces reaction times and improves yields. The use of microwave irradiation in the Suzuki–Miyaura cross-coupling reaction has been shown to be highly efficient, providing access to a wide range of 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent method for arylation at the C-3 position.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Aryl and heteroaryl boronic acids, XPhosPdG2/XPhos catalyst, microwave irradiation.
Nucleophilic Substitution: PyBroP, amines, thiols.
Major Products:
3,5-Diarylated Derivatives: These derivatives are obtained through sequential cross-coupling reactions.
Monosubstituted Derivatives: Formed through nucleophilic substitution at the C-5 position.
Scientific Research Applications
7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory agent and has been evaluated for its inhibitory activity against monoamine oxidase B, a target in neurodegenerative disorders.
Biological Research: Its derivatives have been studied for their antimicrobial, antitumor, anticancer, anxiolytic, antidepressant, and antiepileptic activities.
Industrial Applications: The compound’s stability and lipophilicity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, its inhibitory activity against monoamine oxidase B is attributed to its ability to bind to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . The trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
- 2-Phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine
- 5-Alkynylpyrazolo[1,5-a]pyrimidines
Comparison: Compared to other pyrazolo[1,5-a]pyrimidine derivatives, 7-(Trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is unique due to its trifluoromethyl group, which significantly enhances its lipophilicity and metabolic stability . This makes it a more attractive candidate for drug development, particularly for targeting neurodegenerative disorders and inflammatory conditions .
Properties
Molecular Formula |
C7H9F3N4 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C7H9F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h3,5,12H,1-2,11H2 |
InChI Key |
QQAKKPXDHUKBMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=NN2C1C(F)(F)F)N |
Origin of Product |
United States |
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